

2-Phenoxyphenylacetonitrile chemical properties

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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

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An In-depth Technical Guide on the Chemical Properties of **2-Phenoxyphenylacetonitrile**

Introduction

2-Phenoxyphenylacetonitrile, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula $C_{14}H_{11}NO$.^[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Phenoxyphenylacetonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Property	Value	Reference
CAS Number	25562-98-5	[1][2]
Molecular Formula	C14H11NO	[1][3]
Molecular Weight	209.24 g/mol	[3]
Exact Mass	209.084063974 g/mol	[3]
IUPAC Name	(2-phenoxyphenyl)acetonitrile	
Synonyms	2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2-phenoxy-	[2]
XLogP3	3.4	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	33 Å ²	[3]
Heavy Atom Count	16	[4]

Synthesis and Purification

A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of **2-Phenoxyphenylacetonitrile**.

Experimental Protocol: Synthesis of 2-Phenoxyphenylacetonitrile

This protocol is based on general methods for the synthesis of benzyl cyanides.[5]

Materials:

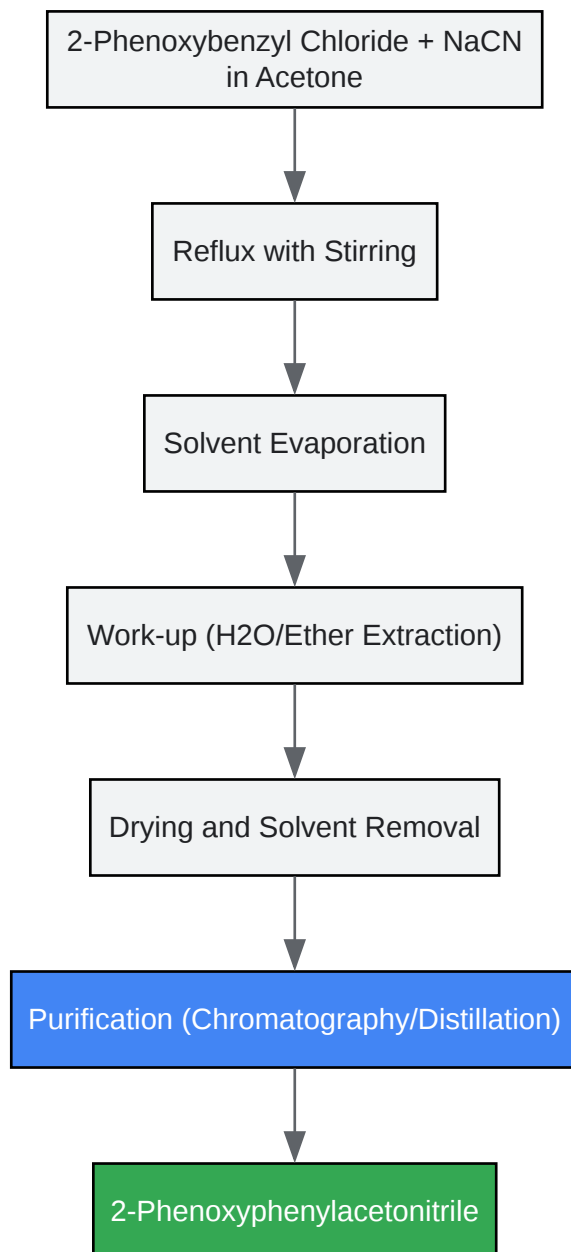
- 2-Phenoxybenzyl chloride (or bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)

- Anhydrous acetone or Dimethylformamide (DMF)
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.
- Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.
- The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude **2-Phenoxyphenylacetonitrile**.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthetic Workflow for 2-Phenoxyphenylacetonitrile



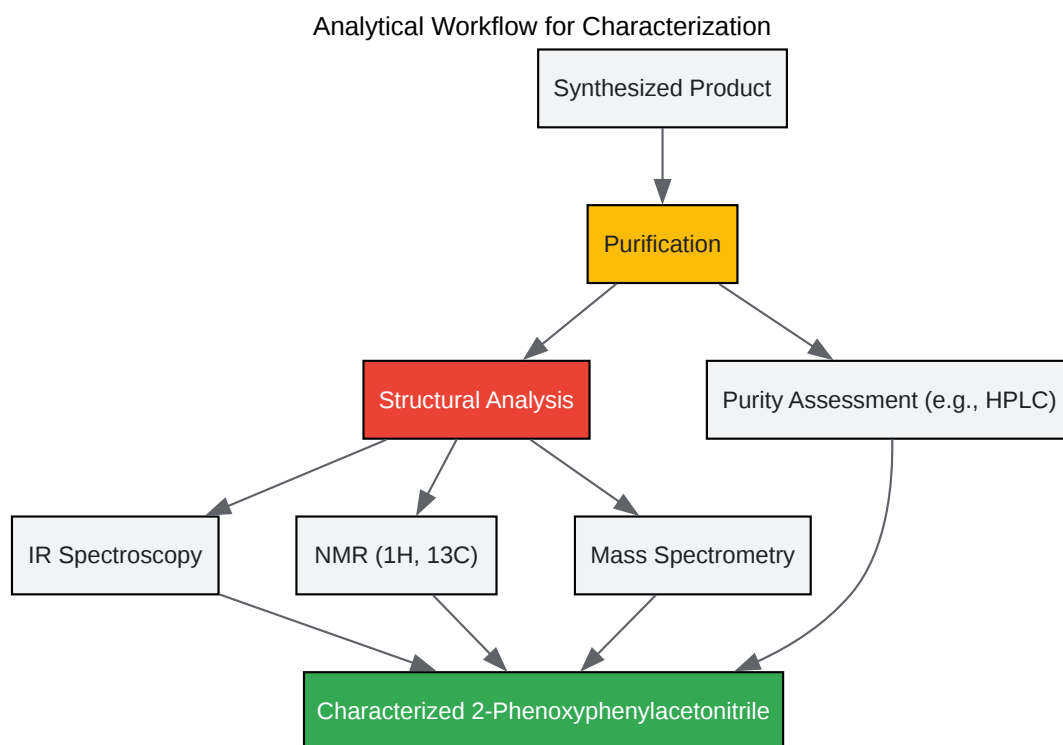
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Caption: Synthetic pathway for **2-Phenoxyphenylacetonitrile**.

Spectroscopic Characterization

The structural elucidation of **2-Phenoxyphenylacetonitrile** is typically achieved through a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around $2240\text{-}2260\text{ cm}^{-1}$ characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. The C-O-C stretching of the ether linkage will likely be observed in the $1000\text{-}1300\text{ cm}^{-1}$ range.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of δ 6.8-7.5 ppm. The benzylic methylene protons ($-\text{CH}_2\text{CN}$) would likely appear as a singlet around δ 3.7-4.0 ppm.
 - ^{13}C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around 117-120 ppm. The benzylic methylene carbon would be expected around 20-30 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.
- Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M^+) at $m/z = 209$, corresponding to the molecular weight of the compound.^[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.



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Caption: General workflow for analytical characterization.

Safety and Handling

2-Phenoxyphenylacetonitrile should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]

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